6,7-Dimethylbenzo[d]isothiazole
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Overview
Description
6,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms in a 1,2-relationship. The presence of these electronegative heteroatoms imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[d]isothiazole can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of ortho-amidoaryldisulfides or ortho-amidoaryldiselenides with appropriate reagents.
Metal-Catalyzed Approaches: Another approach involves the use of metal catalysts such as palladium or copper to facilitate the formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
6,7-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of drugs targeting various biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: Lacks the methyl groups at positions 6 and 7.
Benzo[c]isothiazole: Has a different arrangement of the sulfur and nitrogen atoms.
Isothiazole: The parent compound without the fused benzene ring.
Uniqueness
6,7-Dimethylbenzo[d]isothiazole is unique due to the presence of methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6,7-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-5-10-11-9(8)7(6)2/h3-5H,1-2H3 |
InChI Key |
SYERLXWMGGHPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NS2)C |
Origin of Product |
United States |
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